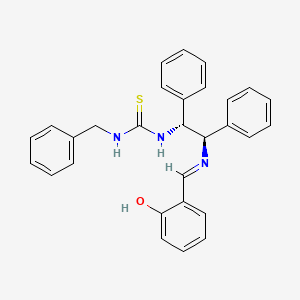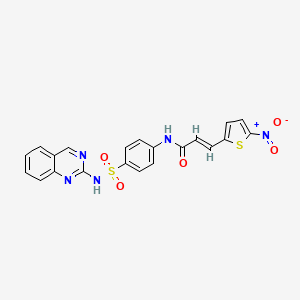
VH032-NH-CO-CH2-NHBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-NH-CO-CH2-NHBoc is a compound that acts as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used to recruit VHL proteins. This compound is significant in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are used to degrade target proteins by connecting with the target protein ligand through a linker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH032-NH-CO-CH2-NHBoc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) group. The Boc group is introduced to protect the amine functionality during the synthesis process. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
VH032-NH-CO-CH2-NHBoc undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The free amine can be coupled with various linkers to form PROTAC molecules.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amine or carbonyl functionalities
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
PROTAC Molecules: Coupling with linkers forms PROTAC molecules that can degrade target proteins
Applications De Recherche Scientifique
VH032-NH-CO-CH2-NHBoc has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways by degrading specific proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
VH032-NH-CO-CH2-NHBoc exerts its effects by acting as a ligand for VHL proteins. The Boc group is removed under acidic conditions, allowing the compound to connect with the target protein ligand through a linker. This forms a PROTAC molecule, which recruits the target protein to the proteasome for degradation. The molecular targets include proteins involved in various cellular pathways, and the degradation process is mediated by the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
VH032: The parent compound without the Boc modification.
VH032-NH-CO-CH2-NH2: The deprotected form of VH032-NH-CO-CH2-NHBoc.
Other PROTAC Ligands: Compounds such as thalidomide-based ligands that recruit different E3 ligases
Uniqueness
This compound is unique due to its Boc modification, which provides protection during synthesis and allows for selective deprotection under acidic conditions. This makes it a versatile intermediate for the synthesis of various PROTAC molecules .
Propriétés
Formule moléculaire |
C29H41N5O6S |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1 |
Clé InChI |
VTKNFMYABFTAQP-ZFGGDYGUSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)

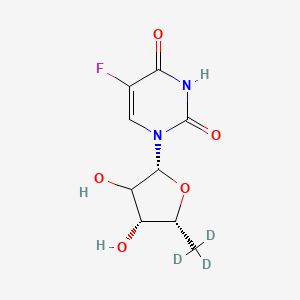
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
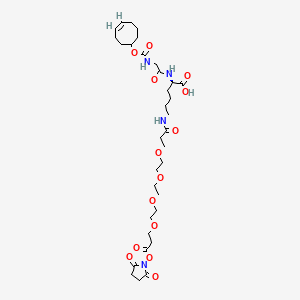

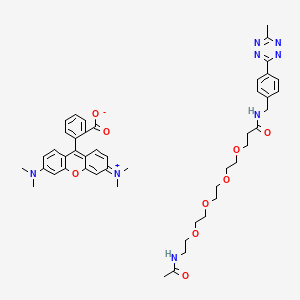
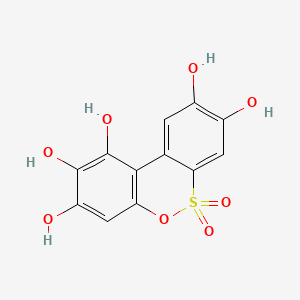
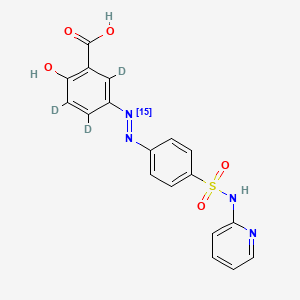
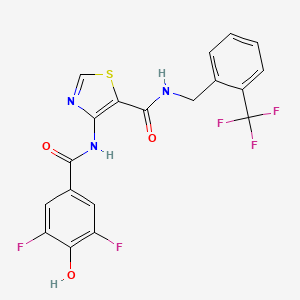
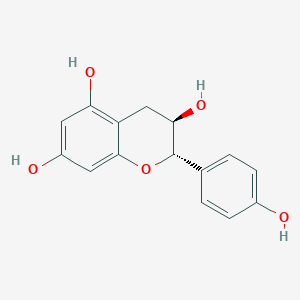
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
